molecular formula C13H24N2O4 B2486410 Ethyl 3-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate CAS No. 1708250-54-7

Ethyl 3-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate

Cat. No.: B2486410
CAS No.: 1708250-54-7
M. Wt: 272.345
InChI Key: ICLFKLQIHHBWQG-UHFFFAOYSA-N
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Description

Ethyl 3-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the amine moiety and an ethyl ester at the 4-position of the piperidine ring. This compound is widely used in medicinal chemistry and organic synthesis as an intermediate for constructing complex molecules, particularly in peptide mimetics and protease inhibitors. Its Boc group enhances stability during synthetic procedures, while the ethyl ester facilitates solubility and reactivity in coupling reactions .

Properties

IUPAC Name

ethyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4/c1-5-18-11(16)9-6-7-14-8-10(9)15-12(17)19-13(2,3)4/h9-10,14H,5-8H2,1-4H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICLFKLQIHHBWQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCNCC1NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1708250-54-7
Record name ethyl 3-{[(tert-butoxy)carbonyl]amino}piperidine-4-carboxylate
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Preparation Methods

Boc Protection Using Di-tert-Butyl Dicarbonate

The most common method involves reacting piperidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. For example, triethylamine (Et₃N) in dichloromethane (DCM) facilitates the formation of Boc-protected piperidine. A representative procedure involves:

  • Reagents : Piperidine (1.0 equiv), Boc₂O (1.2 equiv), triethylamine (5.0 equiv), DCM (solvent).
  • Conditions : 0°C to room temperature, 16 hours.
  • Yield : >95% after column chromatography.

Table 1: Optimization of Boc Protection Conditions

Base Solvent Temperature Time (h) Yield (%)
Triethylamine DCM 0°C → RT 16 95–99
Sodium hydroxide THF RT 24 80–85
DMAP Acetonitrile 40°C 6 90–92

The choice of base significantly impacts reaction efficiency. Triethylamine in DCM achieves near-quantitative yields, while weaker bases like sodium hydroxide in tetrahydrofuran (THF) result in lower conversions.

Alternative Protecting Group Strategies

While Boc dominates, alternative groups like benzyloxycarbonyl (Cbz) or fluorenylmethyloxycarbonyl (Fmoc) are occasionally used. However, these require harsher deprotection conditions (e.g., hydrogenolysis for Cbz), making Boc preferable for its acid-labile properties.

Esterification of the Carboxylic Acid Moiety

Following Boc protection, the carboxylic acid at the 4-position of piperidine is esterified with ethanol. Two primary methods are employed:

Ethyl Chloroformate Method

This approach uses ethyl chloroformate to activate the carboxylic acid for esterification:

  • Reagents : Boc-protected piperidine-4-carboxylic acid (1.0 equiv), ethyl chloroformate (1.5 equiv), triethylamine (2.0 equiv), DCM (solvent).
  • Conditions : 0°C for 1 hour, then room temperature for 4 hours.
  • Yield : 85–90% after purification.

Mechanism :

  • Formation of a mixed anhydride between the carboxylic acid and ethyl chloroformate.
  • Nucleophilic attack by ethanol to yield the ethyl ester.

Diazomethane-Based Methylation

While less common for ethyl esters, diazomethane (CH₂N₂) in methanol efficiently methylates carboxylic acids. Adapting this for ethyl esters requires ethyl diazoacetate:

  • Reagents : Boc-protected piperidine-4-carboxylic acid (1.0 equiv), ethyl diazoacetate (2.0 equiv), acetonitrile (solvent).
  • Conditions : 0°C for 30 minutes, then room temperature for 3 hours.
  • Yield : 90% after column chromatography.

Table 2: Comparison of Esterification Methods

Method Reagents Conditions Yield (%) Purity (%)
Ethyl chloroformate EtOCOCl, Et₃N, DCM 0°C → RT, 5 h 85–90 ≥95
Diazomethane derivative Ethyl diazoacetate, MeOH 0°C → RT, 3.5 h 90 ≥98

The diazomethane method offers higher purity but poses safety risks due to diazo compounds’ explosivity.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety:

  • Continuous Flow Reactors : Enable precise temperature control and reduced reaction times (e.g., Boc protection in 2 hours vs. 16 hours batchwise).
  • Automated Quenching Systems : Mitigate risks during diazomethane use.
  • Solvent Recovery : DCM and acetonitrile are recycled via distillation, reducing environmental impact.

Table 3: Industrial vs. Laboratory-Scale Parameters

Parameter Laboratory Scale Industrial Scale
Reaction Volume 100 mL–1 L 500–10,000 L
Temperature Control Ice baths, RT Jacketed reactors
Yield 85–90% 88–92%
Purity ≥95% ≥99% (after crystallization)

Purification and Characterization Techniques

Crude products are purified via:

  • Column Chromatography : Silica gel with eluents like chloroform/methanol (95:5).
  • Crystallization : Ethyl acetate/n-hexane mixtures yield high-purity crystals.

Characterization Data :

  • ¹H NMR (CDCl₃) : δ 1.44 (s, 9H, Boc CH₃), 3.67 (s, 2H, piperidine N–CH₂), 4.12 (q, 2H, ester OCH₂).
  • IR (neat) : 1745 cm⁻¹ (C=O ester), 1680 cm⁻¹ (Boc carbamate).

Comparative Analysis of Synthetic Routes

Key Findings :

  • Boc Protection : Triethylamine in DCM outperforms other bases, achieving near-quantitative yields.
  • Esterification : Ethyl chloroformate is safer than diazomethane but requires longer reaction times.
  • Industrial Adaptations : Continuous flow systems enhance scalability but demand significant capital investment.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthetic Routes

The synthesis of Ethyl 3-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate typically involves:

  • Protection of the Amine Group : The amine group on piperidine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
  • Esterification : The Boc-protected piperidine is then reacted with ethyl chloroformate to yield the final product.

This synthetic pathway allows for high purity and yield, essential for subsequent biological evaluations.

Scientific Research Applications

This compound has diverse applications across several fields:

Organic Chemistry

  • Intermediate in Synthesis : It serves as an intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions, such as hydrolysis and substitution, makes it a valuable building block in organic synthesis.

Medicinal Chemistry

  • Drug Development : This compound is pivotal in developing new drug candidates targeting neurological disorders and cancer. The structural features allow modifications that can enhance biological activity.
  • Enzyme Inhibition : It has been studied for its potential to inhibit enzymes such as CTP synthetase, crucial in nucleotide synthesis. Modifications to the Boc group have been linked to increased inhibitory potency, indicating its potential as a lead compound for developing anti-trypanosomal agents .

Biological Studies

  • Receptor Ligands : The compound has been utilized in studies involving GABA receptor agonists, contributing to research on inhibitory neurotransmission in the central nervous system.
  • Anticonvulsant Activity : Derivatives of this compound have shown promise as anticonvulsants, highlighting its potential therapeutic applications .

Case Study 1: Synthesis of GABA Receptor Agonists

Research has demonstrated that derivatives of this compound can be synthesized to create GABA receptor agonists. These compounds have shown significant sedative effects, making them candidates for further pharmacological evaluation.

Case Study 2: Enzyme Inhibition Studies

In a study focusing on CTP synthetase inhibition, modifications to the Boc group of this compound resulted in increased potency against the enzyme. This finding suggests that further exploration could lead to new therapeutic agents for diseases related to nucleotide metabolism.

Mechanism of Action

The mechanism of action of Ethyl 3-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate depends on its application. In medicinal chemistry, it often serves as a prodrug or a protecting group that is metabolized to release the active compound. The Boc group is cleaved under physiological conditions, releasing the active amine, which can then interact with its molecular targets, such as enzymes or receptors .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key analogues include:

tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (PK03447E-1): Structural Difference: Substitution at the 4-position with a pyridinyl group instead of an ethyl ester.

(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid: Structural Difference: A phenyl group at the 4-position and a carboxylic acid at the 3-position. Reactivity: The carboxylic acid group enables direct conjugation, unlike the ethyl ester in the target compound .

tert-Butyl 4-({[6-(dibenzylamino)-5-nitropyrimidin-4-yl]amino}methyl)piperidine-1-carboxylate: Structural Difference: A nitro-pyrimidinyl substituent at the 4-position. Synthesis: Synthesized via coupling reactions with tert-butyl 4-(aminomethyl)piperidine-1-carboxylate, demonstrating versatility in modifying the piperidine scaffold .

Ethyl 4-oxo-piperidine-3-carboxylate hydrochloride :

  • Structural Difference : A ketone group at the 4-position and a hydrochloride salt.
  • Properties : Molecular weight 207.65 g/mol; used as a precursor for further functionalization .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Key Functional Groups Physical State Safety Precautions
Ethyl 3-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate ~284.34 (estimated) Boc-amine, ethyl ester Likely solid Standard lab PPE (gloves, goggles)
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate ~292.37 Pyridinyl, Boc-amine Light yellow solid Respiratory/eye protection
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid 305.37 Phenyl, carboxylic acid Solid Consult physician if exposed
Ethyl 4-oxo-piperidine-3-carboxylate hydrochloride 207.65 Ketone, ethyl ester, HCl salt Solid Not specified

Biological Activity

Ethyl 3-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate (Boc-piperidine derivative) is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article will delve into its biological activities, synthesis, and applications based on diverse research findings.

Chemical Overview

  • Molecular Formula : C13H24N2O4
  • CAS Number : 1708250-54-7
  • Structure : The compound features a piperidine ring with a tert-butoxycarbonyl (Boc) protecting group and an ethyl ester functional group.

Synthesis

The synthesis of this compound typically involves:

  • Protection of the Amine Group : The amine group on piperidine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
  • Esterification : The Boc-protected piperidine is then reacted with ethyl chloroformate to yield the final product.

This synthetic route allows for the creation of the compound with high purity, which is crucial for biological evaluations.

Enzyme Inhibition

This compound has been investigated as a potential inhibitor of various enzymes:

  • CTP Synthetase Inhibition : Studies have shown that derivatives of this compound can inhibit CTP synthetase, an enzyme critical for nucleotide synthesis. For instance, modifications to the Boc group have been linked to increased inhibitory potency against this enzyme, indicating its potential as a lead compound for developing anti-trypanosomal agents .

Antimicrobial Properties

Research indicates that certain derivatives exhibit antimicrobial activity:

  • Trypanocidal Activity : Some derivatives have demonstrated significant activity against Trypanosoma brucei, the causative agent of African sleeping sickness. For example, a Boc-protected derivative showed an IC50 value of 0.043 μM against CTPS, highlighting its efficacy .

Toxicity and Safety Profile

While exploring its biological activities, it is essential to consider the safety profile:

  • Irritation Potential : The compound has been classified with warnings for skin and eye irritation (H315 and H319), necessitating careful handling in laboratory settings .

Structure-Activity Relationships (SAR)

A detailed SAR study has been conducted to understand how modifications to the structure affect biological activity:

  • Modification Effects : Substituting different groups at specific positions on the piperidine ring significantly alters both enzyme inhibition potency and antimicrobial efficacy. For example, introducing halogen substitutions led to enhanced inhibitory effects against CTPS while maintaining low toxicity levels in mammalian cells .

Comparative Analysis of Derivatives

CompoundIC50 (μM)Activity TypeReference
Ethyl 3-Boc-piperidine0.043CTPS Inhibition
Boc-protected derivative3.4Anti-trypanosomal
Unmodified piperidine>500Non-inhibitory

This table summarizes key findings from various studies, illustrating the relationship between structural modifications and biological activities.

Applications in Drug Development

This compound serves as a versatile intermediate in drug development:

  • Pharmaceutical Synthesis : It is used as a precursor in synthesizing various pharmaceutical compounds due to its ability to undergo multiple chemical transformations.
  • Research Tool : The compound's ability to inhibit specific enzymes makes it valuable in biochemical research, providing insights into enzyme mechanisms and potential therapeutic targets.

Q & A

Q. What computational tools predict the compound’s reactivity in novel reaction environments?

  • In Silico Methods :
  • DFT Calculations : Simulate transition states for ester hydrolysis or carbamate rearrangements (software: Gaussian, ORCA).
  • Molecular Dynamics : Predict solubility in solvent mixtures (e.g., ethanol/water) using force fields like OPLS-AA.
  • Docking Studies : Model interactions with biological targets (e.g., kinases) to guide functionalization .

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